molecular formula C7H15N5O4 B1678663 L-Name CAS No. 50903-99-6

L-Name

Katalognummer B1678663
CAS-Nummer: 50903-99-6
Molekulargewicht: 233.23 g/mol
InChI-Schlüssel: KCWZGJVSDFYRIX-YFKPBYRVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-NAME, or N(ω)-nitro-L-arginine methyl ester, is a competitive inhibitor of nitric oxide synthase . It blocks the production of endothelium-derived relaxing factor nitric oxide . Intraperitoneal injection or feeding with L-NAME can cause an increase in blood pressure, along with significant changes in cardiac index, myocardial cell diameter, small artery diameter, and wall thickness .


Synthesis Analysis

L-NAME requires hydrolysis of the methyl ester by cellular esterases to become a fully functional inhibitor . It exhibits some selectivity for inhibition of neuronal and endothelial isoforms . Inhibition of eNOS by L-NAME results in rat hind limb developmental defects through PFKFB3 mediated angiogenetic pathway .


Molecular Structure Analysis

L-NAME has a molecular formula of C7H15N5O4 . Its molecular weight is 233.23 g/mol . The IUPAC name is methyl (2S)-2-amino-5-[[amino(nitramido)methylidene]amino]pentanoate .


Chemical Reactions Analysis

L-NAME is widely used as an inhibitor of nitric oxide synthase (NOS) activity both in vitro and in vivo . Acute and chronic L-NAME treatment leads to changes in blood pressure and vascular reactivity due to decreased nitric oxide (NO) bioavailability .


Physical And Chemical Properties Analysis

L-NAME is an alpha-amino acid ester, a L-arginine derivative, a N-nitro compound, and a methyl ester . It is a conjugate base of a N(γ)-nitro-L-arginine methyl ester (1+) .

Wissenschaftliche Forschungsanwendungen

1. Diabetic Kidney Disease Research

  • Application Summary: L-NAME is used in the development of a rat model for Diabetic Kidney Disease (DKD). The aim is to mimic human diseases for assessing the safety and efficacy of potential drug candidates .
  • Methods of Application: Diabetes was induced in male Wistar rats by intravenous injection of 65 mg/kg STZ, 15 min after intraperitoneal injection of 230 mg/kg NAD. Rats were assigned to different groups receiving L-NAME (100 mg/kg/day) or vehicle for a period of 9 or 12 weeks by daily oral gavage .
  • Results: All rats developed hyperglycemia. Hyperfiltration was observed at the start of the study, whereas increased serum creatinine, albumin-to-creatinine ratio, and evolving hypofiltration were detected at the end of the study. Daily L-NAME administration caused a rapid rise in blood pressure .

2. Preeclampsia Research

  • Application Summary: L-NAME is used in modelling preeclampsia in mice, and its long-term effects on maternal cardiovascular health are studied .
  • Methods of Application: L-NAME works by inhibiting nitric oxide synthase, the enzyme responsible for producing nitric oxide, a molecule involved in many biological processes including endothelium-dependent vasodilation .
  • Results: L-NAME administration mimicked key characteristics of preeclampsia, including elevated blood pressure, impaired fetal and placental growth, and increased circulating endothelin-1 (vasoconstrictor), soluble fms-like tyrosine kinase-1 (anti-angiogenic factor), and C-reactive protein (inflammatory marker) .

Zukünftige Richtungen

Research on L-NAME continues to explore its effects and potential applications. For example, one study demonstrated that L-arginine-eNOS-NO pathway is important for rat hind limb development during the late embryonic stage . This could be both a useful animal model and a promising therapeutic treatment for defects of late embryonic developmental hind limbs .

Eigenschaften

IUPAC Name

methyl (2S)-2-amino-5-[[amino(nitramido)methylidene]amino]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N5O4/c1-16-6(13)5(8)3-2-4-10-7(9)11-12(14)15/h5H,2-4,8H2,1H3,(H3,9,10,11)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCWZGJVSDFYRIX-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCCN=C(N)N[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CCCN=C(N)N[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Name

CAS RN

50903-99-6
Record name NG-Nitro-L-arginine methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50903-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NG-Nitroarginine methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050903996
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-omega-nitro-L-arginine methyl ester
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12750
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name L-NAME
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V55S2QJN2X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L-Name
Reactant of Route 2
L-Name
Reactant of Route 3
Reactant of Route 3
L-Name
Reactant of Route 4
Reactant of Route 4
L-Name
Reactant of Route 5
L-Name
Reactant of Route 6
L-Name

Citations

For This Compound
299,000
Citations
J Kopincová, A Púzserová, I Bernátová - Pharmacological Reports, 2012 - Springer
… Such L-NAME-induced activation has been observed in both NOS expression and activity … the amount of L-NAME. Moreover, feedback activation of NO production by L-NAME seems to …
Number of citations: 167 link.springer.com
RLC Handy, PK Moore - British Journal of Pharmacology, 1998 - Wiley Online Library
… Pretreatment (5–25 mg kg −1 , ip, 30 min before carrageenan, 2% w/v) of animals with L-N G nitro arginine methyl ester (L-NAME; isoform nonselective inhibitor of NOS) or 7-nitro …
Number of citations: 216 bpspubs.onlinelibrary.wiley.com
S Pfeiffer, E Leopold, K Schmidt… - British journal of …, 1996 - Wiley Online Library
… However, neither spontaneous heart rate not left ventricular function were affected by L-NAME in our experiments which suggests that L-NAME, in a concentration that inhibits NOS as …
Number of citations: 288 bpspubs.onlinelibrary.wiley.com
L Paulis, J Zicha, J Kunes, S Hojna, M Behuliak… - Hypertension …, 2008 - nature.com
… L-NAME hypertension has not been intensively researched. We investigated whether spontaneous regression of L-NAME … Male adult Wistar rats were divided into 4 groups: an L-NAME …
Number of citations: 106 www.nature.com
K Tsuchiya, S Tomita, K Ishizawa, S Abe, Y Ikeda… - Nitric Oxide, 2010 - Elsevier
… of nitric oxide synthases in rats by l-NAME results in severe hypertension and progressive kidney … of amelioration of renal injury induced by l-NAME treated rats by treatment of nitrite. …
Number of citations: 54 www.sciencedirect.com
CT Hu, KC Chang, CY Wu… - British journal of …, 1997 - Wiley Online Library
… L-NAME also did not … by L-NAME. Ang remarkably increased Zc, while TPR was moderately elevated. The pattern of haemodynamic changes was different from that following L-NAME. …
Number of citations: 69 bpspubs.onlinelibrary.wiley.com
W Schubert, PG Frank, SE Woodman, H Hyogo… - Journal of Biological …, 2002 - ASBMB
… inhibitor,ie l-NAME. Cav-1-deficient and wild type mice were injected with l-NAME 1 h prior to … 7 shows that the rate of radio-iodinated BSA clearance in l-NAME-treated Cav-1-deficient …
Number of citations: 361 www.jbc.org
O Pechánová, Z Dobešová, J Cejka… - Journal of …, 2004 - journals.lww.com
… to acute L-NAME injection seen in L-NAME hypertensive … dose of L-NAME (150 mg/kg) to L-NAME hypertensive rats at … On the contrary, if L-NAME administration was replaced by …
Number of citations: 95 journals.lww.com
CH Turner, Y Takano, I Owan… - American Journal of …, 1996 - journals.physiology.org
… Nitric oxide inhibitor L-NAME suppresses mechanically … methyl ester (L-NAME; an inhibitor of nitric oxide synthase), and treatment with D-NAME (the less active enantiomer of L-NAME). …
Number of citations: 255 journals.physiology.org
CF Küng, P Moreau, H Takase, TF Lüscher - Hypertension, 1995 - Am Heart Assoc
… ω -nitro-l-arginine methyl ester (L-NAME), L-NAME plus verapamil, or L-NAME plus trandolapril. The response was significantly impaired in the L-NAME group (P<.05) and augmented …
Number of citations: 136 www.ahajournals.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.